3-(Difluoromethyl)-4-(trifluoromethoxy)benzoicacid
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Overview
Description
3-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound known for its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and trifluoromethoxy groups on the benzene ring imparts distinct characteristics to the compound, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the difluoromethyl group through a nucleophilic substitution reaction, followed by the introduction of the trifluoromethoxy group via electrophilic aromatic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The aromatic ring allows for various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethoxy)benzoic acid: This compound has a similar structure but with a difluoromethoxy group instead of a trifluoromethoxy group.
3-(Trifluoromethoxy)benzoic acid: This compound lacks the difluoromethyl group but retains the trifluoromethoxy group.
Uniqueness
3-(Difluoromethyl)-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both difluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C9H5F5O3 |
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Molecular Weight |
256.13 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H5F5O3/c10-7(11)5-3-4(8(15)16)1-2-6(5)17-9(12,13)14/h1-3,7H,(H,15,16) |
InChI Key |
CHUQTOJCAFEQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)F)OC(F)(F)F |
Origin of Product |
United States |
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